5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H6F3N3S and a molecular weight of 209.19 g/mol . This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a thiadiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine are the kinases BRAF and VEGFR-2 . These kinases play a crucial role in cell signaling and have been implicated in various forms of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of BRAF and VEGFR-2 affects multiple biochemical pathways. These include pathways involved in cell proliferation, angiogenesis, and apoptosis . The disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2797±430 °C and a density of 1645±006 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis, and the induction of apoptosis . These effects can lead to the inhibition of tumor growth and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(trifluoromethyl)cyclopropylamine with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and trifluoromethyl-containing molecules, such as:
- 1,3,4-Thiadiazole-2-amine derivatives
- Trifluoromethyl-substituted cyclopropanes
- Trifluoromethyl-containing heterocycles
Uniqueness
The uniqueness of 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine lies in its combination of a trifluoromethyl group with a cyclopropyl ring and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)5(1-2-5)3-11-12-4(10)13-3/h1-2H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHUABXWQISYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NN=C(S2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140917-14-1 | |
Record name | 5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.